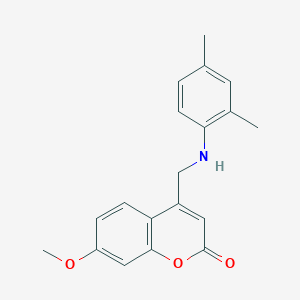

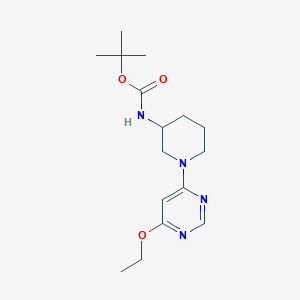

![molecular formula C26H23N3O3S B2480220 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate CAS No. 941958-82-3](/img/structure/B2480220.png)

2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate” is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a piperazine ring, and a benzoate ester . These functional groups suggest that the compound might have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The benzothiazole and piperazine rings, along with the benzoate ester, suggest a highly conjugated system which could have interesting electronic properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups it contains, and the nature of its conjugated system .Aplicaciones Científicas De Investigación

Antipsychotic Medication

Olanzapine is primarily employed as an antipsychotic medication for treating schizophrenia and related psychoses. It helps manage symptoms such as hallucinations, delusions, and disorganized thinking. The compound acts by modulating neurotransmitter activity, particularly dopamine and serotonin receptors .

Mood Stabilization in Bipolar Disorder

Olanzapine is also effective in bipolar disorder, where it stabilizes mood swings. It can be used alone or in combination with other mood stabilizers. Its mechanism involves regulating neurotransmitter imbalances associated with mood fluctuations .

Adjunctive Therapy for Depression

In some cases of treatment-resistant depression, olanzapine is used as an adjunctive therapy alongside antidepressants. It helps enhance the antidepressant effect and alleviate symptoms. The exact mechanism remains under investigation .

Chemical Biology and Structural Studies

Researchers have studied olanzapine’s crystal structures and solvates. These studies provide insights into its conformation, intermolecular interactions, and packing arrangements. Understanding its solid-state properties aids in drug formulation and optimization .

Anti-Cancer Potential

Recent research has explored olanzapine’s anticancer properties. Novel derivatives containing the benzo[d]thiazole moiety, similar to olanzapine, have been synthesized and evaluated for their anti-cancer activity. These compounds exhibit promising effects against cancer cell lines .

α1-Adrenergic Receptor Affinity

A comparative analysis of olanzapine’s structure revealed its affinity for α1-adrenergic receptors. This information contributes to understanding its pharmacological profile and potential side effects .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-benzoylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O3S/c1-28-13-15-29(16-14-28)26-27-22-12-11-21(17-23(22)33-26)32-25(31)20-9-7-19(8-10-20)24(30)18-5-3-2-4-6-18/h2-12,17H,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQJSUMDQIBKJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Fluorophenyl)sulfonyl]acetohydrazide](/img/structure/B2480139.png)

![N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2480140.png)

![1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one](/img/structure/B2480142.png)

![2-(2-Chloro-6-fluorobenzyl)-4-{[(3-methoxybenzyl)imino]methyl}-1,3-benzenediol](/img/structure/B2480143.png)

![N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-nitrobenzenecarboxamide](/img/structure/B2480144.png)

![7-(4-acetylpiperazine-1-carbonyl)-5-allyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2480146.png)

![1-(2-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2480160.png)